1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a pyrazole ring. These structural elements are known for their significant roles in medicinal chemistry, offering a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring is introduced via thiophene derivatives, and the pyrazole ring is formed through condensation reactions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and interference with ion channel function.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
1-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-4-2-8(15-16)9(17)12-11-14-13-10(18-11)7-3-5-19-6-7/h2-6H,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAOZXKGRNIODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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